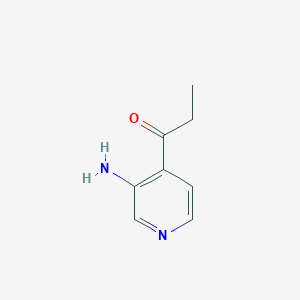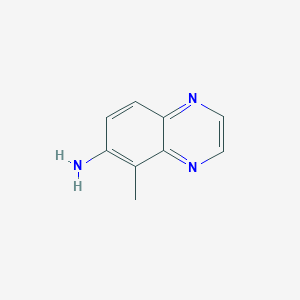
5-Methylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylquinoxalin-6-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoxaline, which is a class of compounds that are widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Methylquinoxalin-6-amine is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes, receptors, and DNA. It may also induce apoptosis, inhibit angiogenesis, and modulate the immune system. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-Methylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration. It has been reported to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have antitumor activity in vitro and in vivo, possibly through the induction of cell cycle arrest and apoptosis. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders, as it may inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methylquinoxalin-6-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the research on 5-Methylquinoxalin-6-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and infectious diseases. Another direction is the investigation of its mechanism of action and the identification of specific targets that it interacts with. Furthermore, the potential applications of 5-Methylquinoxalin-6-amine in other fields, such as materials science and catalysis, could also be explored.
Aplicaciones Científicas De Investigación
5-Methylquinoxalin-6-amine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as tyrosinase and acetylcholinesterase.
Propiedades
Número CAS |
171102-36-6 |
|---|---|
Nombre del producto |
5-Methylquinoxalin-6-amine |
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
5-methylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3 |
Clave InChI |
KRCPPRKQPSSVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
SMILES canónico |
CC1=C(C=CC2=NC=CN=C12)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


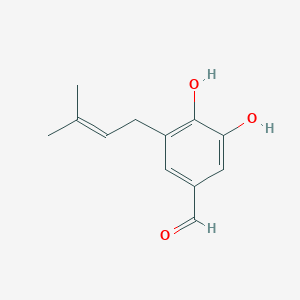

![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

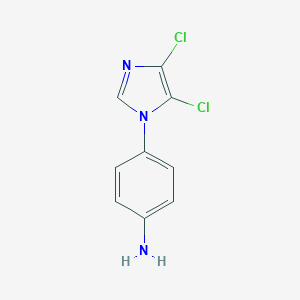
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
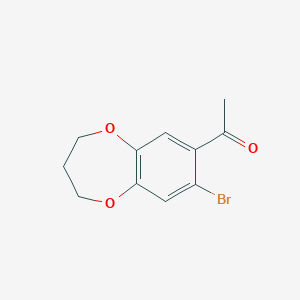


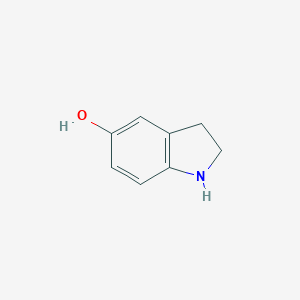
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
